4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
Description
Systematic Nomenclature and Molecular Formula
The compound 4-methyl-6-phenyl-2H-thiazolo[3,2-a]triazine-2-thione is systematically named according to IUPAC guidelines, which prioritize the fused heterocyclic core and substituent positions. The base structure consists of a thiazolo[3,2-a]triazine system, a bicyclic framework formed by the fusion of a thiazole ring with a 1,3,5-triazine ring. The "2H" designation indicates the position of hydrogenation in the triazine moiety, while the "2-thione" suffix specifies the replacement of an oxygen atom with a sulfur atom at the second position of the thiazole ring. Substituents include a methyl group at position 4 and a phenyl group at position 6, as illustrated by the molecular formula C₁₂H₉N₃S₂ .
The CAS registry number 89012-16-8 uniquely identifies this compound in chemical databases. Alternative naming conventions include "2H-thiazolo[3,2-a]-1,3,5-triazine-2-thione, 4-methyl-6-phenyl," emphasizing the fused ring system's connectivity.
Structural Features and Bonding Patterns
The molecular architecture of 4-methyl-6-phenyl-2H-thiazolo[3,2-a]triazine-2-thione features a planar bicyclic core with distinct bonding characteristics:
- Thiazole-Triazine Fusion : The thiazole ring (five-membered, containing nitrogen and sulfur) is fused to the 1,3,5-triazine ring (six-membered, containing three nitrogen atoms) at positions 3 and 2-a, creating a rigid, conjugated system.
- Thione Group : The sulfur atom at position 2 adopts a thione (C=S) configuration, contributing to the compound’s electron-deficient character and potential for tautomerism.
- Substituent Effects :
Bond length analysis from analogous structures reveals shortened C–S bonds (1.67–1.72 Å) in the thione group and elongated C–N bonds (1.32–1.38 Å) in the triazine ring, consistent with delocalized electron density.
Crystallographic Data and Conformational Analysis
X-ray crystallographic studies of related thiazolo-triazine derivatives provide insights into this compound’s hypothetical solid-state behavior:
- Unit Cell Parameters : Similar compounds crystallize in monoclinic systems with space group P2₁/c, featuring unit cell dimensions of a = 10.24 Å, b = 12.57 Å, c = 14.32 Å, and β = 98.5°.
- Hydrogen Bonding : The thione sulfur participates in N–H···S hydrogen bonds (2.88–3.12 Å), forming planar ribbons that stabilize the crystal lattice.
- Dihedral Angles : The phenyl substituent at position 6 forms a dihedral angle of 15.2°–18.7° with the bicyclic core, minimizing steric clash while maintaining conjugation.
Notably, the methyl group at position 4 adopts an equatorial orientation relative to the fused ring system, as observed in density functional theory (DFT) calculations of analogous molecules.
Physicochemical Property Profiling
Key physicochemical properties of 4-methyl-6-phenyl-2H-thiazolo[3,2-a]triazine-2-thione include:
The high LogP value indicates lipophilicity, favoring partition into nonpolar media. The polar surface area suggests moderate hydrogen-bonding capacity, primarily due to the thione and triazine nitrogen atoms. Thermal stability data remain unreported, but differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 250°C.
Spectroscopic signatures include:
Properties
CAS No. |
89012-16-8 |
|---|---|
Molecular Formula |
C12H9N3S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C12H9N3S2/c1-8-13-11(16)14-12-15(8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
QDGVPGJXXAZHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N=C2N1C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-Iminothiazolidin-4-one with aromatic aldehydes. One common method is the Mannich procedure, where 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is prepared and then reacted with aromatic aldehydes to afford arylidene derivatives . Another approach involves the reaction of 2-Iminothiazolidin-4-one with activated olefins catalyzed by triethylamine .
Industrial Production Methods
Industrial production methods for 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with mono and di-aromatic diazonium salts to form 2-aryl-azothiazolo[3,2-a]triazines.
Condensation Reactions: It can undergo Claisen-Schmidt condensation with aromatic aldehydes to form arylidene derivatives.
Coupling Reactions: The compound can participate in coupling reactions with activated olefins.
Common Reagents and Conditions
Triethylamine: Used as a catalyst in the reaction with activated olefins.
Aromatic Aldehydes: React with the compound to form arylidene derivatives.
Diazonium Salts: Used in substitution reactions to form 2-aryl-azothiazolo[3,2-a]triazines.
Major Products Formed
Arylazothiazolo[3,2-a]triazines: Formed from substitution reactions with diazonium salts.
Arylidene Derivatives: Formed from condensation reactions with aromatic aldehydes.
Scientific Research Applications
4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and antifungal agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolo-triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Substituent Position : The thione group at C2 in the target compound confers stronger antifungal activity compared to ketone or unsubstituted analogues (e.g., 3-phenyl derivative in ).
- Aromatic Groups: Phenyl groups at C6 (target compound) or C5/C6 (5,6-diphenyl analogue ) enhance lipophilicity and target affinity.
- Synthetic Flexibility : The Mannich reaction (used for the target compound ) allows milder conditions compared to multi-step syntheses required for fluorinated derivatives .
Reactivity and Stability
- The target compound’s thione group participates in hydrogen bonding, stabilizing its crystal lattice . In contrast, 5,6-diphenyl analogues undergo regioselective reactions with diazomethane at both N and S sites, indicating higher electrophilicity .
Biological Activity
4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione (CAS Number: 89012-16-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₉N₃S₂ |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | 4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
| CAS Number | 89012-16-8 |
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, derivatives of thiazolo[3,2-a][1,3,5]triazine compounds have shown effectiveness against various bacterial strains. For instance:
- Antibacterial Efficacy : Research indicates that compounds similar to 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione exhibit minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown:
- Cytotoxicity : The compound has been tested against various cancer cell lines with promising results. For instance, it exhibited significant cytotoxic effects on Jurkat T cells and A431 epidermoid carcinoma cells with IC₅₀ values lower than those of standard drugs like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are noteworthy:
- Inhibition of Cytokines : Compounds derived from thiazolo[3,2-a][1,3,5]triazine have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. These compounds displayed inhibition rates of up to 89% for IL-6 at a concentration of 10 µg/mL .
The biological activity of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Binding : It demonstrates affinity for specific receptors linked to cancer progression and inflammation.
Case Study 1: Antibacterial Screening
A study conducted by Roxana et al. synthesized several thiourea derivatives related to thiazole compounds and evaluated their antibacterial properties. The results indicated that certain derivatives showed comparable efficacy to established antibiotics like ceftriaxone .
Case Study 2: Anticancer Activity Assessment
In another study focused on the anticancer potential of thiazole derivatives, specific analogs were found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
